1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline
CAS No.: 88422-93-9
VCID: VC20150573
Molecular Formula: C16H14ClN
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline is a complex organic compound with the molecular formula C16H14ClN and a molecular weight of approximately 255.74 g/mol, though some sources report it as 258.73 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential applications. Synthesis and PurificationThe synthesis of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline typically involves condensation reactions that require careful control of temperature and reaction time to optimize yield and minimize by-products. Purification methods such as column chromatography are often employed to isolate the final product. Applications and Research FindingsWhile specific applications of 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline are not extensively detailed in the literature, compounds with similar structures are often used in pharmaceutical development, organic synthesis, biological studies, and material science . The presence of chloro and phenyl groups suggests potential utility in these areas due to their influence on chemical reactivity. Related Compounds and Future DirectionsRelated compounds, such as 1-(Chloromethyl)-4-Phenyl-3,4-Dihydroisoquinoline Hydrochloride, are widely used in pharmaceutical development and organic synthesis . Future research on 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline could explore its potential in these fields, leveraging its unique chemical properties to develop new pharmaceuticals or materials. |
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CAS No. | 88422-93-9 |
Product Name | 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline |
Molecular Formula | C16H14ClN |
Molecular Weight | 255.74 g/mol |
IUPAC Name | 1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline |
Standard InChI | InChI=1S/C16H14ClN/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-9,15H,10-11H2 |
Standard InChIKey | RBDQMESSKAXFBL-UHFFFAOYSA-N |
Canonical SMILES | C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl |
PubChem Compound | 13728601 |
Last Modified | Aug 15 2024 |
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